Benzamide,4-fluoro-N-(3-hydroxy-4-methylphenyl)-
Description
Benzamide, 4-fluoro-N-(3-hydroxy-4-methylphenyl)-, is a fluorinated benzamide derivative characterized by a 4-fluoro substitution on the benzoyl group and a 3-hydroxy-4-methylphenyl substituent on the amide nitrogen. This structure combines electron-withdrawing (fluoro) and electron-donating (hydroxy and methyl) groups, which may influence its physicochemical properties and biological interactions.
Similar benzamides are reported to exhibit diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
Properties
CAS No. |
723261-52-7 |
|---|---|
Molecular Formula |
C14H12FNO2 |
Molecular Weight |
245.25 g/mol |
IUPAC Name |
4-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12FNO2/c1-9-2-7-12(8-13(9)17)16-14(18)10-3-5-11(15)6-4-10/h2-8,17H,1H3,(H,16,18) |
InChI Key |
NLAYRTFGILQAAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide,4-fluoro-N-(3-hydroxy-4-methylphenyl)- typically involves the acylation of 4-methyl-3-nitroaniline with benzoyl chloride, followed by reduction with hydrogen to obtain the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow microreactor systems. These systems allow for precise control of reaction parameters, leading to higher yields and purity of the final product . The use of microreactors also enhances the scalability of the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Benzamide,4-fluoro-N-(3-hydroxy-4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Benzamide,4-fluoro-N-(3-hydroxy-4-methylphenyl)- has a wide range of applications in scientific research, including:
Chemistry: It serves as a crucial intermediate in the synthesis of various organic compounds and drug candidates.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzamide,4-fluoro-N-(3-hydroxy-4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Key Comparisons:
Substituent Electronic Effects :
- The target compound’s 3-hydroxy-4-methylphenyl group provides moderate electron-donating effects compared to the strongly electron-withdrawing 3-CF₃ group in ’s analog. This difference likely alters reactivity and binding affinities in biological targets .
- Dual fluoro substituents (e.g., in ) increase lipophilicity and metabolic stability but may reduce solubility compared to the target’s hydroxy-methyl combination .
Heterocyclic vs. Aromatic Substituents :
- Benzoxaborole () and isoindoline () substituents introduce rigid heterocycles, which can enhance target specificity. The target’s simpler phenyl ring may offer synthetic accessibility and tunability .
CID890517 () highlights the critical role of para-fluoro in EP2 receptor modulation, suggesting the target’s fluoro group could be leveraged in similar pathways .
Structural Characterization :
- Crystallographic studies on analogs like 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide () reveal hydrogen-bonding networks and packing motifs, which could guide the target’s formulation development .
Research Findings and Implications
- SAR Insights: The para-fluoro position on the benzoyl group is a conserved feature in bioactive benzamides (e.g., antitrypanosomal and EP2 modulators), underscoring its role in optimizing drug-receptor interactions .
- Synthetic Feasibility : Amide coupling and silylation methods () are applicable to the target’s synthesis, though the hydroxy group may require protection during reactions .
Biological Activity
Benzamide, 4-fluoro-N-(3-hydroxy-4-methylphenyl)-, also known by its chemical formula C14H12FNO2 and molecular weight of approximately 245.25 g/mol, is a compound with significant potential in pharmaceutical applications. Its unique structure, characterized by the presence of a fluorine atom and a hydroxy group on the aromatic ring, influences its biological activity and interaction with various biological targets.
Chemical Structure and Properties
The compound's structure includes:
- A benzene ring
- A carbonyl group (C=O)
- An amine (NH) group
This configuration allows for various interactions that are critical for its biological efficacy. The presence of the fluorine atom enhances lipophilicity and can improve the compound's binding affinity to biological targets.
Biological Activities
Benzamide derivatives, including 4-fluoro-N-(3-hydroxy-4-methylphenyl)-, exhibit a range of biological activities. These include:
- Antitumor Activity : Studies indicate that certain benzamide derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, modifications in the benzamide structure have shown promise as RET kinase inhibitors, which are relevant in cancer therapy .
- Antiviral Properties : Research has highlighted the potential of benzamide derivatives to modulate viral capsid assembly, particularly in Hepatitis B virus (HBV) treatment .
- Neuropharmacological Effects : Some studies suggest that benzamide compounds may interact with GABA receptors, influencing neurotransmission and offering potential therapeutic avenues for neurological disorders .
The mechanism by which Benzamide, 4-fluoro-N-(3-hydroxy-4-methylphenyl)- exerts its effects typically involves:
- Binding to Receptors : The compound's interaction with specific protein receptors can modulate signaling pathways critical for cell growth and survival.
- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit enzymes such as nicotinamide adenine dinucleotide kinase (NADK), disrupting metabolic pathways essential for cell proliferation .
- Formation of Hydrogen Bonds : The structural features allow for hydrogen bonding interactions that stabilize the compound within biological systems, enhancing its efficacy .
1. Antitumor Studies
A study focused on a series of benzamide derivatives demonstrated their ability to inhibit RET kinase activity effectively. One particular derivative exhibited significant inhibition at both molecular and cellular levels, suggesting its potential as a lead compound for cancer treatment .
2. Antiviral Mechanisms
Research into benzamide derivatives' effects on HBV capsid assembly revealed that structural modifications could enhance antiviral activity. The study employed molecular docking techniques to assess binding affinities with viral proteins, indicating promising therapeutic potential .
3. Neuropharmacological Impacts
Investigations into the interaction between benzamides and GABA receptors have shown that specific substitutions on the benzamide structure can alter receptor affinity and functional outcomes, thereby impacting neuropharmacological profiles .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Fluoro-N-(4-methylphenyl)benzamide | C14H12FNO | Similar structure; different substitution pattern |
| 3-Fluoro-N-(3-hydroxy-4-methylphenyl)benzamide | C14H12FNO2 | Hydroxyl group at different position; altered activity |
| N-(3-Hydroxy-4-methylphenyl)benzamide | C14H13NO2 | Lacks fluorine; serves as a baseline comparison |
| 3-Hydroxy-N-(2-fluorophenyl)benzamide | C13H12FNO2 | Different aromatic substitution; potential alternative |
This table highlights how variations in the benzamide structure can influence both chemical reactivity and biological activity.
Q & A
Q. How can researchers mitigate decomposition observed during thermal analysis (e.g., DSC)?
Q. What protocols ensure accurate determination of mutagenicity (e.g., Ames testing)?
- Answer : Follow OECD 471 guidelines with TA98/TA100 strains. A related benzamide showed mutagenicity comparable to benzyl chloride; include positive controls (e.g., sodium azide) and validate with metabolic activation (S9 mix) .
Advanced Characterization
Q. How can cryo-EM or microED complement SCXRD for structural elucidation?
Q. What role do fluorine atoms play in the compound’s electronic structure?
- Answer : Fluorine’s electronegativity lowers HOMO/LUMO gaps (e.g., 4.2 eV via DFT ), enhancing charge-transfer interactions. Use NBO analysis to quantify hyperconjugation (e.g., C–F→π* interactions ).
Biological Evaluation
Q. What in vivo models are appropriate for testing neuroprotective effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
